N-Phenyl-4-(trifluoromethyl)benzenesulfonamide; 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

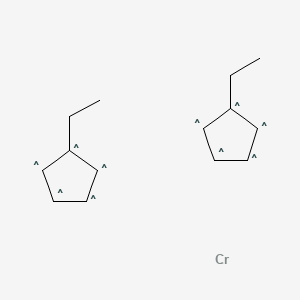

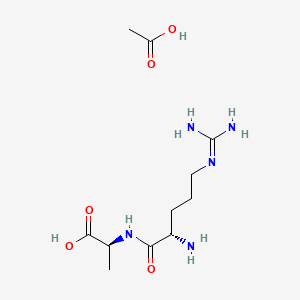

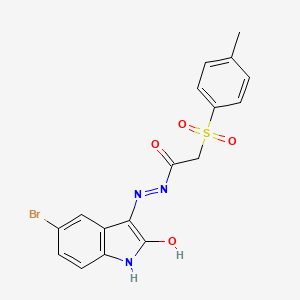

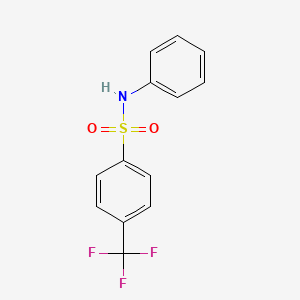

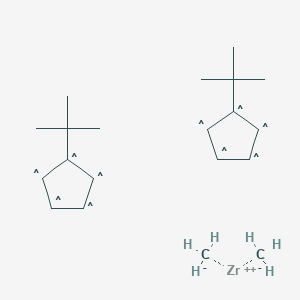

“N-Phenyl-4-(trifluoromethyl)benzenesulfonamide” is a chemical compound with the molecular formula C13H10F3NO2S . It has a molecular weight of 301.29 g/mol . The compound is also known by other names such as “N-(4-(Trifluoromethyl)phenyl)benzenesulfonamide” and has a PubChem CID of 956508 .

Molecular Structure Analysis

The compound has a complex structure with 20 heavy atoms . Its InChI representation isInChI=1S/C13H10F3NO2S/c14-13(15,16)10-6-8-11(9-7-10)17-20(18,19)12-4-2-1-3-5-12/h1-9,17H . The compound’s canonical SMILES representation is C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F . Physical And Chemical Properties Analysis

“N-Phenyl-4-(trifluoromethyl)benzenesulfonamide” has a XLogP3 value of 3.5, indicating its lipophilicity . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound has a topological polar surface area of 54.6 Ų . Its exact mass and monoisotopic mass are both 301.03843422 g/mol .Wissenschaftliche Forschungsanwendungen

Anticancer Agent Development

N-phenyl-4-(trifluoromethyl)benzenesulfonamide derivatives have been studied for their potential as anticancer agents. These compounds have shown significant inhibitory effects against cancer cell lines, particularly in the context of breast cancer. For instance, certain derivatives have demonstrated a high selectivity against breast cancer cell lines, indicating their potential for targeted cancer therapy .

Antimicrobial Activity

The antimicrobial properties of benzenesulfonamide derivatives, including N-phenyl-4-(trifluoromethyl)benzenesulfonamide, have been explored. These compounds have been effective against antibiotic-resistant Gram-positive bacteria and have shown promise in preventing the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .

Enzyme Inhibition

Benzenesulfonamide derivatives have been identified as inhibitors of carbonic anhydrase IX (CA IX), which plays a role in tumor hypoxia and cancer progression. Selective inhibition of CA IX by these compounds could be a useful target for novel antiproliferative agents .

Biofilm Eradication

In addition to preventing biofilm formation, N-phenyl-4-(trifluoromethyl)benzenesulfonamide derivatives have shown efficacy in eradicating preformed biofilms. This is particularly relevant in the context of infections caused by MRSA and Enterococcus faecalis, where biofilms can contribute to antibiotic resistance .

Cholinesterase Inhibition

Research has indicated that certain benzenesulfonamide derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown. This suggests potential applications in treating neurodegenerative diseases like Alzheimer’s, where cholinesterase inhibitors are used to improve cognitive symptoms .

Antioxidant Properties

Some studies have evaluated the antioxidant effects of benzenesulfonamide derivatives through assays like DPPH and nitric oxide free radical scavenging. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases, including cancer and cardiovascular disorders .

Synthesis of Heterocyclic Compounds

N-phenyl-4-(trifluoromethyl)benzenesulfonamide has been used in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole. These heterocyclic compounds have diverse applications in pharmaceuticals, agrochemicals, and materials science .

Eigenschaften

IUPAC Name |

N-phenyl-4-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO2S/c14-13(15,16)10-6-8-12(9-7-10)20(18,19)17-11-4-2-1-3-5-11/h1-9,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASRHMAELYWDRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenyl-4-(trifluoromethyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[6-(2,5-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6356988.png)

![5-Chloro-2,2-difluoro-6-nitrobenzo[1,3]dioxole](/img/structure/B6357007.png)

![1-[6-(2-Chloro-4-methyl-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6357015.png)